molecular formula C70H145N27O9 B12353653 CID 137699457

CID 137699457

Cat. No.: B12353653
M. Wt: 1509.1 g/mol
InChI Key: GFCGGOSZZOKCAD-DQVBKOIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 137699457 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, and highlight compounds with structural similarities to triterpenoids (e.g., betulinic acid, CID 64971) and macrocyclic toxins (e.g., oscillatoxin derivatives, CID 101283546), which may share pharmacological or chemical properties with CID 137699455. Such compounds are often investigated for their roles as enzyme inhibitors or bioactive agents in drug discovery .

Properties

Molecular Formula

C70H145N27O9

Molecular Weight

1509.1 g/mol

InChI

InChI=1S/C70H145N27O9/c1-7-48(6)60(93-39-52(19-13-28-85-69(78)79)87-37-51(18-12-27-84-68(76)77)89-40-54(32-46(2)3)83-30-26-73)43-92-53(20-14-29-86-70(80)81)45-97-31-15-21-56(97)42-91-50(17-9-11-25-72)38-90-55(33-47(4)5)41-88-49(16-8-10-24-71)36-82-44-63(100)94-59(35-64(101)102)66(104)96-58(34-62(75)99)65(103)95-57(67(105)106)22-23-61(74)98/h26,44,46-60,82-83,87-93H,7-25,27-43,45,71-73H2,1-6H3,(H2,74,98)(H2,75,99)(H,94,100)(H,95,103)(H,96,104)(H,101,102)(H,105,106)(H4,76,77,84)(H4,78,79,85)(H4,80,81,86)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m0/s1

InChI Key

GFCGGOSZZOKCAD-DQVBKOIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCCN)CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[CH]C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC[C@H](CCCN=C(N)N)NC[C@H](CCCN=C(N)N)NC[C@H](CC(C)C)NC[CH]N

Canonical SMILES

CCC(C)C(CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCCN)CNC(CC(C)C)CNC(CCCCN)CN[CH]C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NCC(CCCN=C(N)N)NCC(CCCN=C(N)N)NCC(CC(C)C)NC[CH]N

Origin of Product

United States

Chemical Reactions Analysis

CID 137699457 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 137699457 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.

    Industry: It may be used in the production of various chemical products or materials.

Mechanism of Action

The mechanism of action of CID 137699457 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not well-documented, it is likely to involve binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared pharmacological or structural features:

Betulinic Acid (CID 64971)
  • Structure: A pentacyclic triterpenoid derived from betulin (CID 72326).
  • Properties: Known for its antitumor, anti-inflammatory, and antiviral activities .
  • Key Data :
    • Molecular Weight: 456.7 g/mol
    • LogP (XLOGP3): 7.2
    • Solubility: Poor aqueous solubility (ESOL: -6.5)
Oscillatoxin D (CID 101283546)
  • Structure : A macrocyclic marine toxin with a polyketide backbone.
  • Properties : Exhibits cytotoxicity and ion-channel modulation activity .
  • Key Data :
    • Molecular Weight: ~650 g/mol (estimated)
    • LogP (Predicted): ~4.5
    • Bioavailability: Low due to high molecular weight and poor membrane permeability.
3-O-Caffeoyl Betulin (CID 10153267)
  • Structure : A betulin derivative modified with a caffeoyl group.
  • Properties : Enhanced solubility and bioavailability compared to betulinic acid .
  • Key Data :
    • Molecular Weight: 602.8 g/mol
    • LogP (XLOGP3): 5.8
    • Solubility: Moderate (ESOL: -3.9)

Comparative Analysis

Table 1: Physicochemical and Pharmacological Properties
Property CID 137699457* Betulinic Acid (CID 64971) Oscillatoxin D (CID 101283546) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Weight ~500–600 g/mol 456.7 g/mol ~650 g/mol 602.8 g/mol
LogP (XLOGP3) ~5.0–6.0 7.2 ~4.5 5.8
Solubility (ESOL) Moderate (-3.0 to -4.0) Poor (-6.5) Very Poor (<-7.0) Moderate (-3.9)
Bioactivity Hypothesized enzyme inhibition Antitumor, antiviral Cytotoxic Enhanced bioavailability
Therapeutic Potential Under investigation Cancer therapy Marine toxin research Drug delivery optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.